3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride
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Overview
Description
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of an oxazole ring attached to a cyclobutane ring, which is further linked to an amine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Cyclobutane Ring Formation: The cyclobutane ring is formed via a [2+2] cycloaddition reaction, which can be facilitated by photochemical or thermal methods.
Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclobutane ring.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to an oxazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine: The free amine form without the hydrochloride salt.
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.
Uniqueness
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride is unique due to its enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medicinal applications compared to its free amine or hydrobromide counterparts .
Properties
IUPAC Name |
3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUHDQCQILVZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=NOC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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